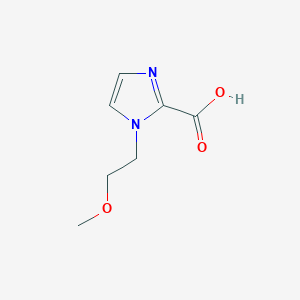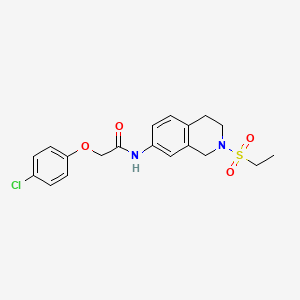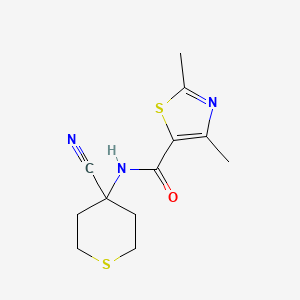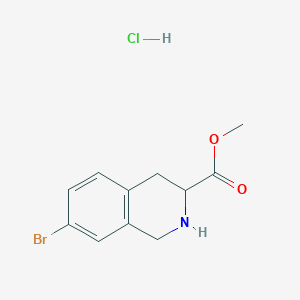
1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl is a clear, colorless, viscous, and corrosive liquid with a pungent odor . Imidazole-2-carboxylic acid is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid” are not available, 2-Methoxyethyl compounds are often synthesized using methods such as reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Wissenschaftliche Forschungsanwendungen
Hydrogel Synthesis and Novel Trends
MEICA can serve as a monomer or cross-linker in synthetic hydrogels. Hydrogels are three-dimensional networks that can absorb and retain water. Researchers have explored MEICA-containing hydrogels for drug delivery, tissue engineering, wound healing, and biosensing applications. These hydrogels exhibit tunable properties, biocompatibility, and controlled release behavior .
Boron Reagents in Suzuki–Miyaura Coupling
MEICA derivatives containing boron functionalities have been investigated in Suzuki–Miyaura cross-coupling reactions. This transition metal-catalyzed process forms carbon–carbon bonds and is widely used in organic synthesis. MEICA-based boron reagents provide mild reaction conditions, functional group tolerance, and environmental compatibility. Researchers have employed them to construct complex organic molecules .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with rna through complementary base pairing . This suggests that 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid may also interact with RNA, thereby influencing gene expression.
Mode of Action
Based on the behavior of structurally similar compounds, it’s plausible that this compound could interact with its targets via complementary base pairing . This interaction could potentially modulate protein production, thereby affecting disease processes .
Biochemical Pathways
It’s worth noting that 2-keto acids, which are key intermediates in amino acid biosynthesis, can be converted to a wide range of chemicals . Therefore, it’s possible that 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid could influence these pathways, leading to downstream effects.
Pharmacokinetics
Studies on similar compounds, such as 2’-methoxyethyl-modified antisense oligonucleotides, suggest that these compounds exhibit improved potency and lower effective dose and exposure levels in humans . This could potentially be attributed to their ability to cross cell membranes and reach their molecular targets .
Result of Action
Given its potential interaction with rna, it’s plausible that this compound could influence gene expression and thereby modulate disease processes .
Action Environment
It’s worth noting that environmental contaminants, such as phthalic acid esters, can disrupt the metabolic processes of certain plant, algal, and microbial communities . Therefore, it’s possible that environmental factors could similarly influence the action of 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)imidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-5-4-9-3-2-8-6(9)7(10)11/h2-3H,4-5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXSZKXPISDZIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CN=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2409170.png)
![3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2409171.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)


![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)


![2-[(3-Aminophenyl)formamido]acetamide](/img/structure/B2409179.png)


![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)
![4-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2409191.png)
